molecular formula C15H18O2 B14550959 Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate CAS No. 62226-72-6

Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate

Cat. No.: B14550959
CAS No.: 62226-72-6
M. Wt: 230.30 g/mol
InChI Key: RTZUSHLCTOTSOV-UHFFFAOYSA-N
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Description

Methyl 3-(bicyclo[221]heptan-1-yl)benzoate is an organic compound that features a bicyclo[221]heptane ring system attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The bicyclo[2.2.1]heptane ring system can be formed through this reaction, followed by esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or ammonia. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate involves its interaction with molecular targets and pathways within a system. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the compound’s binding affinity and specificity for certain targets. The ester group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives and benzoate esters, such as:

  • Bicyclo[2.2.1]heptan-2-one
  • Bicyclo[2.2.1]heptan-2-ol
  • Methyl 3-(bicyclo[2.2.1]heptan-2-yl)benzoate

Uniqueness

Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate is unique due to its specific substitution pattern and the combination of the bicyclo[2.2.1]heptane ring with the benzoate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62226-72-6

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 3-(1-bicyclo[2.2.1]heptanyl)benzoate

InChI

InChI=1S/C15H18O2/c1-17-14(16)12-3-2-4-13(9-12)15-7-5-11(10-15)6-8-15/h2-4,9,11H,5-8,10H2,1H3

InChI Key

RTZUSHLCTOTSOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C23CCC(C2)CC3

Origin of Product

United States

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